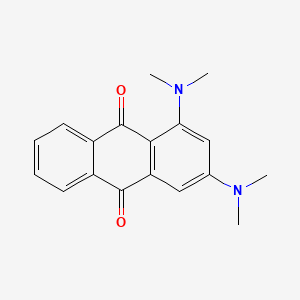
1,3-bis(dimethylamino)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(dimethylamino)anthra-9,10-quinone, also known as DMAQA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedicine. DMQA is a redox-active molecule that can undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems.
作用機序
The mechanism of action of DMQA is based on its ability to undergo reversible oxidation and reduction reactions. DMQA can accept or donate electrons, which makes it a redox-active molecule. In biological systems, DMQA can interact with various biomolecules such as proteins, DNA, and lipids, which can lead to changes in their structure and function. DMQA has been shown to induce oxidative stress in cells, which can lead to apoptosis or cell death.
Biochemical and Physiological Effects:
DMQA has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that DMQA can induce oxidative stress in cells, which can lead to apoptosis or cell death. DMQA has also been shown to inhibit the activity of various enzymes such as cytochrome P450 and xanthine oxidase. In vivo studies have shown that DMQA can have anti-inflammatory and analgesic effects, as well as potential anticancer activity.
実験室実験の利点と制限
DMQA has several advantages as a redox-active molecule for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. DMQA can also undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems. However, DMQA also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on DMQA. One area of interest is the development of new synthetic methods for DMQA and related compounds. Another area of interest is the use of DMQA in the development of new materials for organic electronics and biomedicine. DMQA has also been studied for its potential as an anticancer agent, and further research is needed to explore its mechanism of action and potential therapeutic applications. Finally, DMQA can be used as a tool for studying electron transfer processes in biological and chemical systems, and further research is needed to explore its potential applications in these fields.
合成法
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 9,10-anthraquinone with two equivalents of dimethylamine in the presence of a catalyst such as boron trifluoride etherate. The resulting product can be purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
DMQA has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, DMQA has been used as a redox-active dopant for conducting polymers, which can be used for the development of organic electronic devices such as solar cells and sensors. In organic electronics, DMQA has been used as a building block for the synthesis of redox-active molecules that can be incorporated into electronic devices. In biomedicine, DMQA has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1,3-bis(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-9-14-16(15(10-11)20(3)4)18(22)13-8-6-5-7-12(13)17(14)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXJANEPXXXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C(=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4919381.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919391.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)
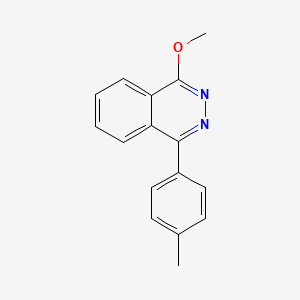
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)
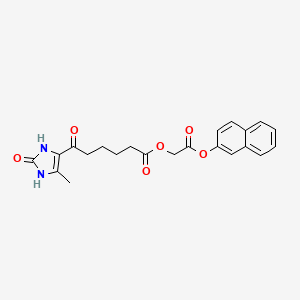
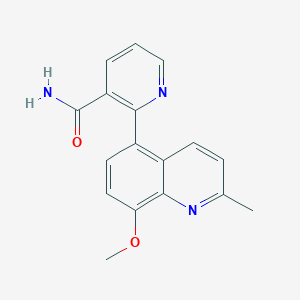
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)
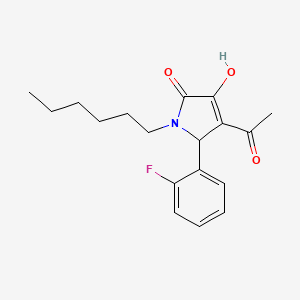
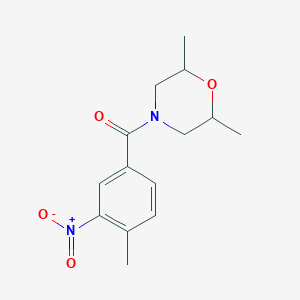
![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
